

Spectroscopic Profile of (6-Chloropyrazin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (6-Chloropyrazin-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(6-Chloropyrazin-2-yl)methanol**, a key intermediate in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds, alongside general experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **(6-Chloropyrazin-2-yl)methanol**. These predictions are derived from established principles of NMR and IR spectroscopy and by comparison with known data for related chloropyrazine and hydroxymethyl-pyrazine derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Pyrazine-H (aromatic)	8.5 - 8.7	Singlet	-
Pyrazine-H (aromatic)	8.4 - 8.6	Singlet	-
-CH ₂ - (methylene)	4.7 - 4.9	Singlet	-
-OH (hydroxyl)	5.0 - 6.0	Broad Singlet	-

Solvent: CDCl₃**Table 2: Predicted ¹³C NMR Spectroscopic Data**

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C-Cl (aromatic)	152 - 156
C-CH ₂ OH (aromatic)	158 - 162
C-H (aromatic)	143 - 146
C-H (aromatic)	142 - 145
-CH ₂ - (methylene)	62 - 66

Solvent: CDCl₃**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (alcohol)	3200 - 3600	Strong, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=N Stretch (aromatic ring)	1550 - 1600	Medium
C=C Stretch (aromatic ring)	1400 - 1500	Medium
C-O Stretch (primary alcohol)	1000 - 1050	Strong
C-Cl Stretch	600 - 800	Strong

Table 4: Mass Spectrometry (MS) Data

Ion	m/z (predicted)	Notes
[M] ⁺	144.0090	Molecular ion
[M+H] ⁺	145.0163	Protonated molecular ion
[M+Na] ⁺	166.9982	Sodium adduct

Source: Predicted data from PubChem.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **(6-Chloropyrazin-2-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of high-purity **(6-Chloropyrazin-2-yl)methanol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- ¹H NMR Acquisition:
 - Acquire a proton spectrum with a standard single-pulse experiment.
 - Set the spectral width to approximately 16 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a carbon spectrum using a proton-decoupled single-pulse experiment.

- Set the spectral width to approximately 220 ppm.
- A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
 - Phase and baseline correct the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum over a typical range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the various functional groups in the molecule by comparing the spectrum to correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

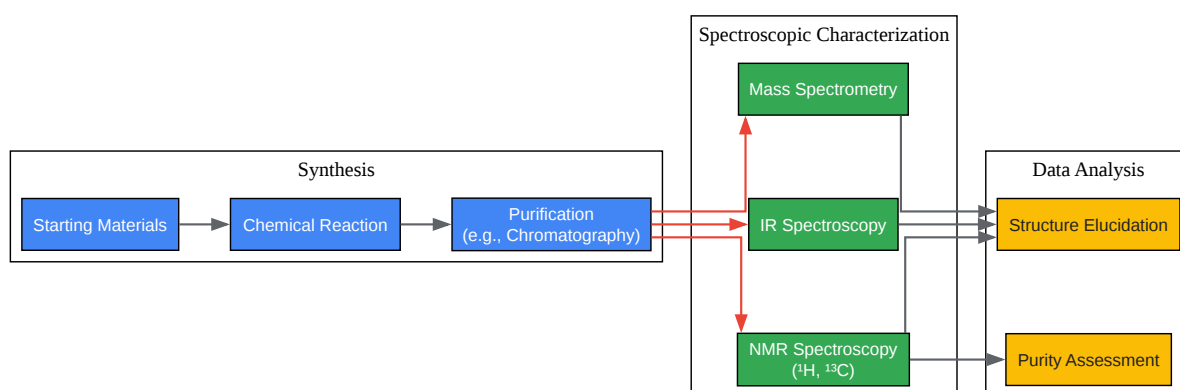
Instrumentation: Mass spectrometer (e.g., with Electrospray Ionization - ESI).

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Infuse the sample solution into the ion source.
 - Acquire the mass spectrum in a suitable mass range (e.g., m/z 50-500).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$ or adducts like $[M+H]^+$).
 - Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like **(6-Chloropyrazin-2-yl)methanol**.



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Caption: General workflow for chemical synthesis and spectroscopic analysis.

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References

- 1. PubChemLite - (6-chloropyrazin-2-yl)methanol (C₅H₅ClN₂O) [pubchemlite.lcsb.uni.lu]
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